(R)-Cotinine-d3 N-β-D-Glucuronide chemical structure and molecular weight
(R)-Cotinine-d3 N-β-D-Glucuronide chemical structure and molecular weight
An In-Depth Technical Guide to (R)-Cotinine-d3 N-β-D-Glucuronide
Introduction
(R)-Cotinine-d3 N-β-D-Glucuronide is the deuterium-labeled form of a significant phase II metabolite of cotinine, which itself is the primary proximate metabolite of nicotine.[1] The study of nicotine metabolism is crucial for understanding tobacco addiction, smoking-related diseases, and the efficacy of smoking cessation therapies.[2] Cotinine is widely used as a biomarker for tobacco exposure due to its longer half-life compared to nicotine.[] Its further metabolism into hydrophilic conjugates like glucuronides facilitates its excretion from the body.[1][4]
This guide provides a detailed overview of the chemical structure, molecular weight, and physicochemical properties of (R)-Cotinine-d3 N-β-D-Glucuronide. It further delves into its biological significance within the broader context of nicotine metabolism and elucidates its critical application as an internal standard in advanced bioanalytical methodologies. The inclusion of three deuterium atoms provides a stable isotopic label, making it an indispensable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and toxicological studies related to nicotine.[5]
Chemical Identity and Properties
The chemical integrity of a standard is paramount for its application in quantitative analysis. (R)-Cotinine-d3 N-β-D-Glucuronide is structurally defined by the conjugation of a β-D-glucuronic acid moiety to the pyridyl nitrogen of (R)-cotinine, with three deuterium atoms replacing the hydrogens on the N-methyl group.
Chemical Structure
The glucuronidation occurs at the tertiary amine of the pyridine ring, forming a quaternary ammonium glucuronide.[6] The deuterium labeling is specifically on the methyl group attached to the pyrrolidinone ring nitrogen.
Structure: (R)-1-β-D-Glucopyranuronosyl-3-[1-(methyl-d3)-5-oxo-2-pyrrolidinyl]pyridinium, Inner Salt
Physicochemical Data Summary
The key quantitative data for (R)-Cotinine-d3 N-β-D-Glucuronide and its non-labeled counterpart are summarized below for easy comparison.
| Property | (R)-Cotinine-d3 N-β-D-Glucuronide | (R)-Cotinine N-β-D-Glucuronide |
| Molecular Formula | C₁₆H₁₇D₃N₂O₇ | C₁₆H₂₀N₂O₇ |
| Molecular Weight | 355.36 g/mol [7][8][9] | 352.34 g/mol [10][11] |
| Synonyms | (Cotinine-d3)-N-glucuronide[7][9] | Cotinine-N-glucuronide[10] |
| CAS Number | 139427-57-9 (Unlabeled)[12] | 139427-57-9[10][11] |
Biological Context: The Nicotine Metabolic Pathway
Nicotine undergoes extensive metabolism in humans, primarily in the liver.[13] Approximately 70-80% of nicotine is converted to cotinine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2A6.[1][13] Cotinine is then further metabolized through several pathways, including hydroxylation to trans-3'-hydroxycotinine and glucuronidation.[4]
Cotinine glucuronidation is a significant detoxification pathway, converting the relatively lipophilic cotinine into a more water-soluble conjugate that can be readily excreted in the urine.[4] This conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[13] Studies have implicated UGT2B10 and, to a lesser extent, UGT1A4 in the N-glucuronidation of cotinine.[14][15] The resulting cotinine N-glucuronide can be as abundant as, or even more abundant than, free cotinine in a smoker's urine, making it a crucial analyte for assessing total nicotine exposure.[2][16]
Figure 1: Simplified metabolic pathway from nicotine to cotinine-N-glucuronide.
Application in Bioanalytical Research
The primary application of (R)-Cotinine-d3 N-β-D-Glucuronide is as an internal standard for the quantitative analysis of its unlabeled analogue in biological matrices.
The Rationale for Deuterium Labeling
In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to samples and calibrators to correct for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and exhibits similar ionization efficiency but is mass-differentiated.
Stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the gold standard for IS.[5] (R)-Cotinine-d3 N-β-D-Glucuronide is chemically identical to the endogenous metabolite, ensuring it behaves the same way during extraction, chromatography, and ionization. However, its increased mass (due to the three deuterium atoms) allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling precise and accurate quantification.
Experimental Protocol: Quantification in Urine via LC-MS/MS
Below is a representative protocol for the direct determination of cotinine-N-glucuronide in urine samples.
Objective: To accurately quantify the concentration of cotinine-N-glucuronide in human urine.
Materials:
-
(R)-Cotinine-d3 N-β-D-Glucuronide (Internal Standard)
-
Urine samples, calibration standards, and quality control samples
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Vortex samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with 450 µL of a solution containing the internal standard, (R)-Cotinine-d3 N-β-D-Glucuronide, in water. This results in a simple dilution step.[16]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a C18 reverse-phase column. Elute the analytes using a gradient of Mobile Phase A and B. The gradient is optimized to separate cotinine-N-glucuronide from other urine components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Analyte Transition: Monitor the specific precursor-to-product ion transition for unlabeled cotinine-N-glucuronide (e.g., m/z 353 → m/z 177).
-
Internal Standard Transition: Simultaneously monitor the mass transition for (R)-Cotinine-d3 N-β-D-Glucuronide (e.g., m/z 356 → m/z 180).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of cotinine-N-glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 2: Workflow for quantifying cotinine-N-glucuronide using a deuterated internal standard.
Synthesis and Characterization
The synthesis of cotinine N-glucuronide involves the reaction of cotinine with a protected and activated glucuronic acid derivative. A published method for the (S)-enantiomer provides a template for this process.[6]
Conceptual Synthetic Scheme:
-
Activation: The carboxyl group of a fully protected glucuronic acid (e.g., with acetyl and methyl esters) is converted into a good leaving group at the anomeric carbon, typically a bromide. This yields a derivative like methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate.
-
Conjugation: The activated glucuronic acid derivative is reacted with (R)-Cotinine-d3. The pyridyl nitrogen of cotinine acts as a nucleophile, displacing the bromide to form the protected quaternary ammonium conjugate.
-
Deprotection: The protecting groups (acetyl and methyl esters) are removed under basic conditions (e.g., sodium hydroxide) to yield the final product, (R)-Cotinine-d3 N-β-D-Glucuronide, as an inner salt.[6]
-
Purification: The final compound is purified using techniques like ion-exchange chromatography.
Characterization: The identity and purity of the synthesized standard are confirmed using:
-
Mass Spectrometry (MS): To verify the correct molecular weight and fragmentation pattern.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the position of glucuronidation and the stereochemistry of the glycosidic bond.[6]
Conclusion
(R)-Cotinine-d3 N-β-D-Glucuronide is a high-fidelity analytical tool essential for advancing our understanding of nicotine's metabolic fate. Its precise chemical structure and mass make it the ideal internal standard for LC-MS/MS-based quantification of a key nicotine metabolite. By enabling accurate and reliable measurement of cotinine-N-glucuronide, this labeled compound supports critical research in toxicology, clinical pharmacology, and the development of public health strategies related to tobacco use.
References
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Institutes of Health. [Link]
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Nakajima, M., et al. (2002). N-glucuronidation of nicotine and cotinine in human: formation of cotinine glucuronide in liver microsomes and lack of catalysis by 10 examined UDP-glucuronosyltransferases. Drug Metabolism and Disposition. [Link]
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Yuan, J. M., et al. (2023). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. AACR Journals. [Link]
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Murphy, S. E., et al. (2022). Biochemistry of nicotine metabolism and its significance to lung cancer. OMICS International. [Link]
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Benowitz, N. L. (1996). Biomarkers of Cigarette Smoking. Division of Cancer Control and Population Sciences (DCCPS). [Link]
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Aptochem. (n.d.). (±)-Cotinine-N-β-Glucuronide-D3. [Link]
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National Center for Biotechnology Information. (n.d.). Cotinine-glucuronide. PubChem Compound Database. [Link]
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Byrd, G. D., et al. (1992). Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine. Chemical Research in Toxicology. [Link]
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Chen, G., et al. (2010). Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10. PMC - NIH. [Link]
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Kim, S., et al. (2013). Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography. ResearchGate. [Link]
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Corning. (n.d.). Development of an In Vitro Method as a Tool to Assess UDP-Glucuronosyltransferase (UGT) 2B10 Inhibition. Corning Life Sciences. [Link]
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